molecular formula C11H19N3O5 B1664996 Acetyltrialanine CAS No. 19245-85-3

Acetyltrialanine

Cat. No. B1664996
CAS RN: 19245-85-3
M. Wt: 273.29 g/mol
InChI Key: DRYOODAJROGPQO-ACZMJKKPSA-N
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Description

Acetyltrialanine Binds at two sites on a Tb+3-pancreatic elastase complex.

Scientific Research Applications

Histone Deacetylase Inhibitors in Cancer Treatment

Acetyltrialanine, as a histone deacetylase (HDAC) inhibitor, plays a crucial role in cancer treatment. HDAC inhibitors have shown promise in clinical trials, exhibiting activity against various malignancies. Their anticancer selectivity and potential combination with other therapeutic agents are areas of ongoing research (Drummond et al., 2005).

Chitin and Chitosan in Biomedical Applications

This compound derivatives like chitin, especially its deacetylated form chitosan, are explored for biomedical applications. These compounds are utilized for wound dressing, drug delivery, and tissue engineering (Khor & Lim, 2003).

Vestibular Compensation and Treatment

Acetyl-DL-leucine, an this compound derivative, is used for treating imbalance and autonomic signs in acute vertigo crises. It acts on central vestibular neurons, potentially restoring their membrane potential towards normal values, thus aiding in vestibular compensation (Vibert & Vidal, 2001).

Alzheimer's Disease and Neurological Disorders

Compounds like this compound have been investigated for their effects on neurological diseases. For example, the inhibition of acetylcholinesterase (AChE) by certain alkaloids is pertinent in treating Alzheimer's disease (Pagliosa et al., 2010).

Glyphosate Tolerance in Agriculture

This compound derivatives are studied in agriculture for their role in conferring glyphosate tolerance. This involves the enzymatic N-acetylation process, enhancing glyphosate use in crop production (Castle et al., 2004).

Acetyl-DL-Leucine in Vestibular Disorders

Clinical studies have shown that acetyl-DL-leucine eases static vestibular syndromes following neurotomy in patients with vestibular disorders (Ferber-Viart et al., 2008).

Protein Acetylation Monitoring

Bioorthogonal chemical reporters have been developed for monitoring protein acetylation, a key post-translational modification regulating diverse biological activities. This is crucial for understanding the regulatory scope and impact of lysine acetylation in cellular processes (Yang et al., 2010).

Autoacetylation and P/CAF Nuclear Localization

This compound derivatives are significant in the study of autoacetylation, which influences the subcellular distribution of proteins like P/CAF. This sheds light on how acetylation alters biological activities of proteins (Blanco-García et al., 2009).

Aspirin (Acetylsalicylic Acid) in Colorectal Cancer Prevention

Acetylsalicylic acid, a form of this compound, is extensively studied for its role in cancer prevention, particularly in colorectal cancer. Understanding its mechanism of action is crucial for developing precision chemoprevention strategies (Drew et al., 2016).

Biochemical Analysis

Biochemical Properties

Acetyltrialanine plays a crucial role in biochemical reactions, particularly in the study of enzyme activity and protein degradation. It interacts with Nα-acetyl alanine aminopeptidase, which catalyzes the removal of the N-terminal acetylated alanine residue. This interaction is essential for understanding the enzyme’s properties and activity . Additionally, this compound can be used to investigate the regulation of N-terminal acetylation, a modification that affects protein stability, localization, and function.

Cellular Effects

This compound influences various cellular processes by modulating enzyme activity and protein degradation. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. By serving as a substrate for Nα-acetyl alanine aminopeptidase, this compound helps to elucidate the role of N-terminal acetylation in regulating protein function and stability . This, in turn, impacts cellular processes such as signal transduction, gene regulation, and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with Nα-acetyl alanine aminopeptidase. The enzyme binds to the acetylated N-terminal residue of this compound and catalyzes its removal, resulting in the release of the remaining peptide . This process is crucial for understanding the enzyme’s specificity and activity. Additionally, this compound’s role in N-terminal acetylation regulation provides insights into how this modification influences protein function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, particularly in the regulation of protein degradation and N-terminal acetylation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively serves as a substrate for Nα-acetyl alanine aminopeptidase, facilitating the study of enzyme activity and protein degradation . At higher doses, this compound may exhibit toxic or adverse effects, potentially disrupting cellular processes and leading to detrimental outcomes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and N-terminal regulation. It interacts with Nα-acetyl alanine aminopeptidase, which catalyzes the removal of the N-terminal acetylated alanine residue . This interaction is essential for understanding the enzyme’s role in regulating protein stability and function. Additionally, this compound’s involvement in N-terminal acetylation provides insights into how this modification affects metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, where it can exert its effects on enzyme activity and protein degradation . Understanding the transport and distribution of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows this compound to interact with Nα-acetyl alanine aminopeptidase and other biomolecules involved in protein degradation and N-terminal regulation . The study of this compound’s subcellular localization provides valuable insights into its role in cellular processes and its potential therapeutic applications.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O5/c1-5(12-8(4)15)9(16)13-6(2)10(17)14-7(3)11(18)19/h5-7H,1-4H3,(H,12,15)(H,13,16)(H,14,17)(H,18,19)/t5-,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYOODAJROGPQO-ACZMJKKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172840
Record name Acetyltrialanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19245-85-3
Record name N-Acetyl-L-alanyl-L-alanyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19245-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyltrialanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019245853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyltrialanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-N-L-alanyl-N-L-alanyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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